molecular formula C16H16ClN3OS B5855664 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide

Numéro de catalogue B5855664
Poids moléculaire: 333.8 g/mol
Clé InChI: TZKVBRLMXDGOIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide, also known as CP-690,550, is a chemical compound that has been studied for its potential therapeutic effects in various diseases. It belongs to the class of Janus kinase inhibitors, which are compounds that target the Janus kinase (JAK) family of enzymes. JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, and their inhibition has been shown to have therapeutic effects in autoimmune and inflammatory diseases.

Mécanisme D'action

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. The compound binds to the ATP-binding site of JAK enzymes, preventing their activation and downstream signaling. This leads to the inhibition of the JAK-STAT signaling pathway, which is involved in the immune response and inflammation. By blocking this pathway, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide reduces inflammation and prevents damage to tissues.
Biochemical and Physiological Effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. The compound has been shown to reduce the levels of various pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation of immune cells, such as T cells and B cells, which are involved in the immune response and inflammation. In addition, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide has been shown to reduce the levels of autoantibodies, which are antibodies that target the body's own tissues and contribute to autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide has several advantages for lab experiments. The compound is highly selective for JAK enzymes, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which makes it suitable for oral administration in preclinical and clinical studies. However, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide has some limitations for lab experiments. The compound has been shown to have some adverse effects, such as increased risk of infections and cytopenias, which may limit its use in certain diseases or patient populations. In addition, the compound is expensive and may not be readily available for some labs.

Orientations Futures

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide has several potential future directions for research and development. One direction is the exploration of its use in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is the development of more selective JAK inhibitors, which may have fewer adverse effects and greater efficacy. In addition, the combination of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide with other drugs, such as biologics or small molecules, may lead to synergistic effects and improved outcomes. Finally, the identification of biomarkers that predict response to N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide may improve patient selection and personalized medicine.

Méthodes De Synthèse

The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-isopropyl-4-aminobenzamide in the presence of a base to form the desired product, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide. The synthesis has been optimized to achieve high yields and purity of the compound.

Applications De Recherche Scientifique

N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, among others. The compound works by inhibiting the JAK-STAT signaling pathway, which is involved in the immune response and inflammation. By blocking this pathway, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide reduces inflammation and prevents damage to tissues.

Propriétés

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-10(2)11-3-5-12(6-4-11)15(21)20-16(22)19-14-8-7-13(17)9-18-14/h3-10H,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVBRLMXDGOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.